Technical Documentation Center

(2r)-2-(4-Bromophenyl)morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2r)-2-(4-Bromophenyl)morpholine
  • CAS: 920802-49-9

Core Science & Biosynthesis

Foundational

Advanced Physicochemical Profiling and Synthetic Utility of (2R)-2-(4-Bromophenyl)morpholine

Executive Summary In modern drug discovery, the strategic selection of chiral building blocks dictates the efficiency and success of the entire synthetic pipeline. (2R)-2-(4-Bromophenyl)morpholine has emerged as a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of chiral building blocks dictates the efficiency and success of the entire synthetic pipeline. (2R)-2-(4-Bromophenyl)morpholine has emerged as a highly versatile, bifunctional scaffold[1]. Featuring a saturated heterocyclic morpholine ring with a defined chiral center at the C2 position and a 4-bromophenyl substituent, this molecule offers orthogonal reactivity. As an Application Scientist, I rely on this scaffold to construct complex active pharmaceutical ingredients (APIs), particularly in the development of central nervous system (CNS) therapeutics where stereochemistry profoundly impacts target binding affinity and pharmacokinetic profiles.

Physicochemical Profiling

Accurate physicochemical data is the foundation of any robust synthetic campaign. The table below summarizes the critical parameters for (2R)-2-(4-Bromophenyl)morpholine and its derivatives, establishing the baseline for storage, handling, and reaction design[2][3].

PropertyValue / Description
Chemical Name (2R)-2-(4-Bromophenyl)morpholine
CAS Number (Racemic) 83555-73-1[3]
CAS Number ((2R)-HCl Salt) 2708342-23-6[2]
Molecular Formula C10H12BrNO (Free base)
Molecular Weight 242.11 g/mol [3]
Appearance White to light yellow solid[3]
Storage Conditions 2-8°C, Inert atmosphere, Light sensitive[3]
Key Hazards (GHS) H302, H315, H319, H335 (Irritant/Harmful)[3]
N-Boc Derivative CAS 1131220-82-0[4]

Chemical Reactivity & Mechanistic Pathways

The synthetic value of (2R)-2-(4-Bromophenyl)morpholine lies in its dual reactivity. Understanding the causality behind its behavior allows researchers to design highly selective transformations without compromising the molecule's integrity.

  • Nucleophilic Amine (N4): The secondary amine in the morpholine ring is a strong nucleophile. It readily undergoes alkylation, acylation, or reductive amination. However, in multi-step synthesis, it must often be protected (e.g., as a tert-butyl carbamate, CAS 1131220-82-0) to prevent catalyst poisoning or unwanted side reactions during subsequent metal-catalyzed steps[4][5].

  • Electrophilic Aryl Bromide (C4'): The 4-bromophenyl group serves as an ideal electrophile for palladium-catalyzed cross-coupling reactions. Because the bromine atom is located para to the bulky morpholine ring, steric hindrance is minimized. This facilitates rapid oxidative addition of Pd(0) species, making the scaffold highly reactive in Suzuki-Miyaura and Buchwald-Hartwig couplings[6].

  • Stereochemical Integrity: The C2 chiral center is highly robust. Because it lacks adjacent electron-withdrawing groups that would acidify the C2 proton, the risk of base-catalyzed racemization during cross-coupling or protection steps is virtually eliminated.

Reactivity A (2R)-2-(4-Bromophenyl)morpholine B N-Functionalization (Nucleophilic Amine) A->B Base / Electrophile C Cross-Coupling (Electrophilic Bromide) A->C Pd(0) / Ligand D Boc-Protection / Alkylation B->D E Suzuki / Buchwald Reactions C->E

Fig 1: Orthogonal reactivity pathways of the bifunctional (2R)-2-(4-Bromophenyl)morpholine scaffold.

Experimental Protocols: Self-Validating Systems

In advanced laboratory settings, protocols must be designed as self-validating systems. Every step must include an inherent analytical checkpoint to ensure causality between the reagent added and the intermediate formed.

Protocol: N-Boc Protection and Suzuki-Miyaura Cross-Coupling

This sequence details the functionalization of the aryl bromide while preserving the morpholine nitrogen[5][6].

Step 1: N-Protection (Self-Validation: Ninhydrin Stain)

  • Procedure: Dissolve (2R)-2-(4-Bromophenyl)morpholine (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq) and cool to 0°C. Dropwise add Boc-anhydride (1.1 eq). Stir at room temperature for 4 hours.

  • Causality: Triethylamine neutralizes the HCl salt (if starting from the hydrochloride) and acts as an acid scavenger. Cooling controls the exothermic nature of the carbamylation.

  • Validation: TLC shows complete consumption of the starting material. A negative Ninhydrin stain confirms the absence of the free secondary amine.

Step 2: Suzuki-Miyaura Coupling (Self-Validation: LC-MS Mass Shift)

  • Procedure: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (1.2 eq), K2CO3 (2.0 eq), and Pd(dppf)Cl2 (0.05 eq). Add degassed 1,4-Dioxane/H2O (4:1 v/v). Heat to 80°C under N2 for 12 hours.

  • Causality: Water is strictly required to dissolve the inorganic K2CO3 and facilitate the transmetalation step by forming a reactive boronate complex. Pd(dppf)Cl2 is chosen because its large bite angle accelerates reductive elimination, driving the reaction forward.

  • Validation: LC-MS analysis of the crude mixture will show the disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) and the appearance of the coupled product mass.

Step 3: Deprotection

  • Procedure: Treat the isolated coupled product with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) for 2 hours at room temperature, followed by basic workup (1M NaOH) to yield the functionalized free amine.

Workflow S1 1. N-Boc Protection (Boc2O, Et3N, DCM) S2 2. Oxidative Addition (Pd(dppf)Cl2, Aryl Bromide) S1->S2 S3 3. Transmetalation (Aryl Boronic Acid, K2CO3, H2O) S2->S3 S4 4. Reductive Elimination (C-C Bond Formation) S3->S4 S5 5. Deprotection & Isolation (TFA, HPLC Validation) S4->S5

Fig 2: Self-validating Suzuki-Miyaura workflow for functionalizing the 4-bromophenyl moiety.

Analytical Validation & Quality Control

To guarantee scientific integrity, the final (2R)-2-(4-Bromophenyl)morpholine derivatives must be rigorously characterized:

  • Chiral HPLC: Enantiomeric excess (ee) is determined using a Chiralcel OD-H column (Hexane/Isopropanol 90:10, 1.0 mL/min). The (2R) and (2S) enantiomers must exhibit baseline separation to confirm stereochemical purity >99%.

  • NMR Spectroscopy: In 1H NMR (CDCl3), the diagnostic C2 methine proton appears as a distinct doublet of doublets (dd) around 4.4 - 4.6 ppm, resulting from coupling with the adjacent diastereotopic C3 protons. The 4-bromophenyl protons appear as a characteristic AA'BB' system around 7.2 - 7.5 ppm.

References

  • CAS#:2708342-23-6 | (2R)-2-(4-bromophenyl)
  • 2-(4-bromophenyl)
  • 2902651-89-0 3-[4-(Piperazin-1-yl)phenyl]piperidine-2,6-dione Dihydrochloride (Mentions 4-Boc-2-(4-bromophenyl)morpholine)
  • Tert-butyl 2-(4-bromophenyl)
  • 2-(2-Chloro-6-methoxyphenyl)morpholine (Synthesis of Chiral Morpholine Derivatives)
  • (2S)-2-(4-Bromophenyl)morpholine hydrochloride (Suzuki/Buchwald-Hartwig amination)

Sources

Exploratory

The Mechanistic Interrogation of (2R)-2-(4-Bromophenyl)morpholine: A Technical Guide to In Vitro Pharmacological Characterization

Abstract This technical guide provides a comprehensive framework for elucidating the mechanism of action of (2R)-2-(4-Bromophenyl)morpholine, a novel psychoactive compound, through a series of robust in vitro biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for elucidating the mechanism of action of (2R)-2-(4-Bromophenyl)morpholine, a novel psychoactive compound, through a series of robust in vitro biological assays. Based on a structure-activity relationship (SAR) analysis of its core 2-phenylmorpholine scaffold and a comparative assessment of halogenated analogs, we hypothesize its primary pharmacological targets and outline a multi-tiered experimental approach to rigorously test this hypothesis. This document is intended for researchers, scientists, and drug development professionals engaged in the pharmacological evaluation of new chemical entities targeting the central nervous system. We detail the causality behind experimental choices, provide self-validating protocols for key assays, and emphasize data integrity and interpretation.

Introduction: The 2-Phenylmorpholine Scaffold and a Hypothesized Pharmacological Profile

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into bioactive molecules to enhance potency and confer desirable pharmacokinetic properties.[1] When fused with a phenyl group at the 2-position, as in the parent compound 2-phenylmorpholine, the resulting scaffold often exhibits significant activity at monoamine transporters.[2] Derivatives of this class, such as phenmetrazine, are known to act as releasing agents and reuptake inhibitors of monoamine neurotransmitters, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT).[2][3]

The subject of this guide, (2R)-2-(4-Bromophenyl)morpholine, possesses this key 2-phenylmorpholine core. The addition of a bromine atom at the para-position of the phenyl ring is anticipated to significantly influence its interaction with biological targets. Structure-activity relationship studies of halogenated amphetamines and phenmetrazine analogs have demonstrated that such substitutions can modulate potency and selectivity at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][5] For instance, fluorinated phenmetrazine derivatives have been shown to be potent inhibitors of dopamine and norepinephrine uptake, with lesser effects on serotonin transport.[5]

Based on this established SAR, we propose the following hypothesized pharmacological profile for (2R)-2-(4-Bromophenyl)morpholine:

  • Primary Mechanism of Action: Inhibition of monoamine reuptake, with potential for substrate-induced release.

  • Primary Molecular Targets: High to moderate affinity for the dopamine transporter (DAT) and norepinephrine transporter (NET).

  • Secondary Molecular Target: Lower affinity for the serotonin transporter (SERT).

  • Tertiary Investigation: Potential for off-target activity at monoamine oxidase (MAO) enzymes due to the presence of the amine-containing morpholine ring.

This guide will now detail the experimental workflows necessary to systematically investigate and validate this hypothesized mechanism of action.

Tier 1 Assays: Determining Binding Affinity at Monoamine Transporters

The initial and most fundamental step in characterizing the interaction of (2R)-2-(4-Bromophenyl)morpholine with its hypothesized targets is to determine its binding affinity (Ki). This is most robustly achieved through competitive radioligand binding assays.

Rationale for Experimental Design

Competitive binding assays provide a quantitative measure of a compound's ability to displace a known high-affinity radioligand from its binding site on a receptor or transporter. By determining the concentration of the test compound required to inhibit 50% of the specific binding of the radioligand (the IC50 value), we can calculate the equilibrium dissociation constant (Ki), which reflects the compound's affinity for the target. This is a crucial first step as it establishes a direct interaction between the compound and the transporter protein.

Experimental Workflow: Radioligand Binding Assays

The following diagram illustrates the general workflow for conducting competitive radioligand binding assays for DAT, NET, and SERT.

G cluster_prep Cell Membrane Preparation cluster_assay Competitive Binding Assay cluster_data Data Analysis prep1 Culture HEK293 cells stably expressing hDAT, hNET, or hSERT prep2 Harvest and homogenize cells in ice-cold buffer prep1->prep2 prep3 Centrifuge to pellet cell membranes prep2->prep3 prep4 Resuspend and store membrane preparations at -80°C prep3->prep4 assay2 Incubate membranes with radioligand and test compound prep4->assay2 assay1 Prepare serial dilutions of (2R)-2-(4-Bromophenyl)morpholine assay1->assay2 assay3 Separate bound from free radioligand via filtration assay2->assay3 assay4 Quantify bound radioactivity using scintillation counting assay3->assay4 data1 Calculate percent inhibition of specific binding assay4->data1 data2 Generate competition curves (log[inhibitor] vs. % inhibition) data1->data2 data3 Determine IC50 values using non-linear regression data2->data3 data4 Calculate Ki values using the Cheng-Prusoff equation data3->data4 G cluster_uptake Uptake Inhibition Assay cluster_release Release Assay uptake1 Plate transfected HEK293 cells uptake2 Pre-incubate cells with (2R)-2-(4-Bromophenyl)morpholine uptake1->uptake2 uptake3 Add radiolabeled substrate (e.g., [³H]Dopamine) uptake2->uptake3 uptake4 Incubate and lyse cells uptake3->uptake4 uptake5 Quantify intracellular radioactivity uptake4->uptake5 uptake6 Determine IC50 for uptake inhibition uptake5->uptake6 release1 Pre-load cells with radiolabeled substrate release2 Wash cells to remove extracellular substrate release1->release2 release3 Incubate with (2R)-2-(4-Bromophenyl)morpholine release2->release3 release4 Collect supernatant release3->release4 release5 Quantify radioactivity in supernatant release4->release5 release6 Determine EC50 for substrate release release5->release6

Caption: Workflow for Functional Monoamine Transporter Assays.

Detailed Protocol: [³H]Substrate Uptake Inhibition Assay

Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radiolabeled substrates: [³H]Dopamine for hDAT, [³H]Norepinephrine for hNET, and [³H]Serotonin for hSERT.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Plate the transfected cells in 96-well plates and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with various concentrations of (2R)-2-(4-Bromophenyl)morpholine for 10-15 minutes at room temperature.

  • Uptake Initiation: Add the respective radiolabeled substrate to each well to initiate uptake.

  • Incubation and Termination: Incubate for a short period (e.g., 5-10 minutes) at 37°C. Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of uptake at each concentration of the test compound and determine the IC50 value using non-linear regression.

Detailed Protocol: Substrate Release Assay

Materials:

  • Same as for the uptake inhibition assay.

Procedure:

  • Cell Plating and Pre-loading: Plate the cells as described above. Pre-load the cells by incubating them with the respective radiolabeled substrate for 30-60 minutes at 37°C.

  • Washing: Wash the cells thoroughly with uptake buffer to remove any extracellular radiolabeled substrate.

  • Induction of Release: Add various concentrations of (2R)-2-(4-Bromophenyl)morpholine to the cells and incubate for 15-30 minutes at 37°C.

  • Sample Collection: Collect the supernatant from each well.

  • Quantification: Measure the amount of radioactivity in the supernatant using a scintillation counter.

  • Data Analysis: Express the amount of released radioactivity as a percentage of the total pre-loaded radioactivity. Determine the EC50 value for release using non-linear regression.

Anticipated Data and Interpretation

The functional data should be presented in a table summarizing the IC50 values for uptake inhibition and EC50 values for release.

Target TransporterUptake Inhibition IC50 (nM)Release EC50 (nM)
hDAT20 - 150To be determined
hNET100 - 500To be determined
hSERT>2000To be determined

Interpretation:

  • Potent IC50 values for uptake inhibition at DAT and NET would confirm that the compound functionally interacts with these transporters.

  • If the compound is a pure reuptake inhibitor, it will have potent IC50 values but will not induce release (high or no EC50 values).

  • If the compound is a substrate-type releaser, it will have potent EC50 values for release, often in a similar range to its uptake inhibition IC50 values. [3]

Tier 3 Assays: Investigating Potential Off-Target Effects

To build a comprehensive safety and selectivity profile, it is prudent to investigate potential interactions with other related targets. Given the structural motifs of (2R)-2-(4-Bromophenyl)morpholine, the monoamine oxidase (MAO) enzymes are a logical choice for a tertiary screen.

Rationale for Experimental Design

MAO-A and MAO-B are key enzymes in the metabolic degradation of monoamine neurotransmitters. Inhibition of these enzymes can lead to an increase in synaptic monoamine levels, a mechanism distinct from transporter inhibition. Assessing the inhibitory potential of (2R)-2-(4-Bromophenyl)morpholine against both MAO isoforms is therefore important for a complete mechanistic understanding.

Experimental Workflow: Monoamine Oxidase Inhibition Assay

G cluster_assay MAO Inhibition Assay assay1 Incubate recombinant human MAO-A or MAO-B with (2R)-2-(4-Bromophenyl)morpholine assay2 Add a suitable substrate (e.g., kynuramine) assay1->assay2 assay3 Measure the formation of the product (e.g., 4-hydroxyquinoline) via fluorescence or absorbance assay2->assay3 assay4 Determine the IC50 for MAO inhibition assay3->assay4

Caption: Workflow for MAO Inhibition Assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., kynuramine).

  • Known MAO inhibitors for positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

  • Assay buffer.

  • 96-well black microplates.

  • Fluorescence plate reader.

Procedure:

  • Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of (2R)-2-(4-Bromophenyl)morpholine or a control inhibitor for 15-20 minutes at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the MAO substrate.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.

  • Signal Detection: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percent inhibition of MAO activity at each concentration of the test compound and determine the IC50 value.

Anticipated Data and Interpretation
EnzymeIC50 (µM)
MAO-A>10
MAO-B>10

Interpretation: High IC50 values (>10 µM) would suggest that (2R)-2-(4-Bromophenyl)morpholine is not a potent inhibitor of MAO-A or MAO-B, indicating selectivity for the monoamine transporters.

Conclusion and Future Directions

This technical guide outlines a systematic and logical approach to elucidate the in vitro mechanism of action of (2R)-2-(4-Bromophenyl)morpholine. By progressing through a tiered series of binding, functional, and off-target assays, researchers can build a comprehensive pharmacological profile of this novel compound. The data generated from these experiments will be crucial for understanding its potential therapeutic applications and for guiding further drug development efforts, including in vivo efficacy and safety studies. The self-validating nature of these protocols, coupled with a clear understanding of the causality behind each experimental step, will ensure the generation of high-quality, interpretable data.

References

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157.
  • McLaughlin, G., Morris, N., Kavanagh, P. V., Power, J. D., O'Brien, J., Talbot, B., ... & Brandt, S. D. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug Testing and Analysis, 9(3), 369-377.
  • Mayer, F. P., et al. (2017). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. LJMU Research Online.
  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(9), 1391-1401.
  • Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752.
  • Harvey, R. A., & Fuller, R. W. (1978). Structure-activity relationships among the halogenated amphetamines. Annals of the New York Academy of Sciences, 305(1), 147-159.
  • Andersen, P. H. (1989). The dopamine-uptake inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504.
  • Substituted phenylmorpholine. (2023, October 27). In Wikipedia. [Link]

  • 3-Fluorophenmetrazine. (2023, August 19). In Wikipedia. [Link]

  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2022). An updated review on morpholine derivatives with their pharmacological actions. Mini reviews in medicinal chemistry, 22(14), 1836-1865.
  • Andersen, J., Kristensen, A. S., Bang-Andersen, B., & Strømgaard, K. (2009). Recent advances in the understanding of the interaction of antidepressant drugs with the serotonin and norepinephrine transporters.
  • Singh, N., & Pilania, P. (2021). Structure-activity relationship (SAR) studies of morpholine derivatives as potential therapeutic agents: an overview. Mini reviews in medicinal chemistry, 21(16), 2236-2255.
  • Gatch, M. B., & Forster, M. J. (2019). Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones. Neuropharmacology, 148, 237-246.
  • Fuller, R. W., & Wong, D. T. (1977). Inhibition of serotonin reuptake.
  • Chen, N., & Reith, M. E. (2000). Structure-activity relationships for a novel series of inhibitors of the dopamine transporter. Journal of medicinal chemistry, 43(21), 4059-4070.
  • Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40.
  • Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in pharmacological sciences, 36(1), 41-50.
  • Kristensen, A. S., Andersen, J., Jørgensen, T. N., Sørensen, L., Eriksen, J., Rudnick, G., & Strømgaard, K. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585-640.
  • 2-Phenylmorpholine. (2023, May 2). In Wikipedia. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79, 12.17. 1-12.17. 21.
  • Ferrer, J. V., & Javitch, J. A. (2004). A new look at the monoamine transporters. The Journal of general physiology, 123(5), 485–492.
  • Herraiz, T., & Chaparro, C. (2006). Human monoamine oxidase is inhibited by tobacco smoke: β-carboline alkaloids act as potent and reversible inhibitors.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). Structural insights into the mechanism of amine oxidation by monoamine oxidases A and B. Archives of biochemistry and biophysics, 464(2), 269-276.
  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of monoamine oxidase A and B in psychiatry and neurology. Frontiers in pharmacology, 7, 340.
  • Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature reviews Neuroscience, 7(4), 295-309.
  • Kourounakis, A. P., et al. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

Sources

Foundational

Technical Whitepaper & Safety Profile: (2R)-2-(4-Bromophenyl)morpholine in Advanced Synthetic Workflows

Executive Summary Standard Material Safety Data Sheets (MSDS) often provide a fragmented view of chemical hazards, isolating safety data from practical laboratory application. As a Senior Application Scientist, I approac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Standard Material Safety Data Sheets (MSDS) often provide a fragmented view of chemical hazards, isolating safety data from practical laboratory application. As a Senior Application Scientist, I approach (2R)-2-(4-Bromophenyl)morpholine not just as a hazardous material, but as a bifunctional chiral building block critical to pharmaceutical development. This whitepaper synthesizes rigorous physicochemical safety profiling with field-proven synthetic workflows, ensuring that researchers understand the causality behind both its toxicological behavior and its reactivity.

By bridging the gap between safety compliance and synthetic utility, this guide establishes a self-validating framework for handling, protecting, and functionalizing this valuable intermediate.

Physicochemical Profiling & Structural Causality

The utility and hazards of (2R)-2-(4-Bromophenyl)morpholine are intrinsically linked to its molecular architecture. The molecule features three critical domains:

  • The Morpholine Ring (Secondary Amine): Imparts basicity and hydrophilicity. In its freebase form, it acts as a strong nucleophile. When formulated as a hydrochloride salt, it gains significant water solubility, which directly influences its systemic absorption profile.

  • The 4-Bromophenyl Moiety: Provides lipophilicity and serves as a highly reactive electrophilic handle for transition-metal-catalyzed cross-coupling reactions.

  • The (2R) Stereocenter: Dictates the 3D spatial orientation, which is non-negotiable for targeted binding in Active Pharmaceutical Ingredient (API) synthesis.

Table 1: Physicochemical & Regulatory Data Summary
Property / IdentifierData ValueCausality / Impact
Chemical Name (2R)-2-(4-Bromophenyl)morpholineChiral intermediate for API synthesis.
CAS Number (HCl Salt) 2708342-23-6 [1]Salt form increases stability and shelf-life.
CAS Number (Freebase) 1131220-33-1 (Ref) / 83555-73-1 (Racemic)Freebase is required for nucleophilic reactions.
Molecular Formula C10H12BrNOBromine atom enables Pd-catalyzed coupling.
Physical State Solid (typically crystalline powder)Prone to aerosolization; requires draft protection.

Hazard Identification & Mechanistic Toxicology

Understanding why a chemical is hazardous is the first step in designing a fail-safe handling protocol. The Global Harmonized System (GHS) classifications for (2R)-2-(4-Bromophenyl)morpholine hydrochloride [1] are not arbitrary; they are direct consequences of its chemical structure.

  • Acute Toxicity (H302, H312, H332 - Oral, Dermal, Inhalation): The morpholine core facilitates rapid systemic absorption. Once in the bloodstream, the compound can cross lipid membranes, leading to acute toxicity.

  • Tissue Irritation (H315 Skin, H319 Eye): The secondary amine is a localized base. Upon contact with the moisture in skin or ocular mucosa, it causes a rapid pH shift, leading to protein denaturation and severe irritation.

  • Specific Target Organ Toxicity (H336 - STOT SE 3): Morpholine derivatives are known to cross the blood-brain barrier (BBB). Inhalation of fine powders can lead to central nervous system (CNS) depression, manifesting as dizziness or drowsiness.

ToxMech A Exposure: (2R)-2-(4-Bromophenyl)morpholine B Dermal / Ocular Contact (Amine Basicity) A->B Localized C Inhalation / Ingestion (Systemic Absorption) A->C Systemic D H315 / H319: Tissue Irritation Action: Nitrile Gloves, Goggles B->D pH Shift E H302/H312/H332: Acute Tox H336: CNS Depression Action: Fume Hood, Respirator C->E BBB Crossing

Figure 1: Mechanistic toxicology and corresponding PPE logic for handling the compound.

Table 2: Hazard Classifications & PPE Matrix
GHS CodeHazard DescriptionMechanistic CauseMandatory PPE / Engineering Control
H302/312/332 Acute Tox. 4 (Oral/Dermal/Inhal)Systemic absorption via morpholine core.Class II Fume Hood, N95/P100 Respirator.
H315 / H319 Skin Irrit. 2 / Eye Irrit. 2ALocalized basicity (pH shift).Double nitrile gloves, tight-fitting safety goggles.
H336 STOT SE 3 (CNS Depression)BBB penetration of the organic framework.Local exhaust ventilation (LEV).

Self-Validating Handling Protocols & Experimental Workflows

In synthetic drug development, (2R)-2-(4-Bromophenyl)morpholine is highly valued for its aryl bromide group, which is a prime target for Suzuki-Miyaura cross-coupling [3]. However, the molecule presents a distinct chemoselectivity challenge: the secondary amine of the morpholine ring is highly susceptible to palladium-catalyzed C-N bond formation [2].

If the amine is left unprotected during a cross-coupling reaction, it will undergo competitive, intermolecular Buchwald-Hartwig amination [4]. This leads to catastrophic oligomerization and rapid catalyst deactivation. Therefore, amine masking (protection) is a self-validating prerequisite before any transition-metal chemistry is attempted.

Protocol 1: Amine Masking (Boc Protection) & Safe Handling

Objective: Neutralize the localized basicity (reducing H315/H319 hazards) and protect the secondary amine from unwanted Pd-catalyzed side reactions.

  • Safe Weighing: Inside a certified chemical fume hood (mitigating H332/H336 inhalation risks), weigh 1.0 equivalent (eq) of (2R)-2-(4-Bromophenyl)morpholine hydrochloride.

  • Solvation & Neutralization: Dissolve the solid in anhydrous dichloromethane (DCM). Add 1.5 eq of Triethylamine (Et3N).

    • Causality: Et3N serves a dual purpose. It neutralizes the hydrochloride salt to liberate the reactive freebase, and it acts as an acid scavenger for the subsequent step.

  • Protection: Cool the mixture to 0°C. Add 1.2 eq of Di-tert-butyl dicarbonate (Boc2O) dropwise. Stir for 4 hours at room temperature.

  • Workup: Wash the organic layer with saturated aqueous NaHCO3 to remove unreacted acid/base, extract with DCM, dry over MgSO4, and concentrate under reduced pressure. The resulting Boc-protected intermediate is significantly less toxic and non-nucleophilic.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Aryl Bromide

Objective: Form a targeted C-C bond at the 4-bromo position using an aryl boronic acid, validating the success of the prior protection step.

  • Catalyst Preparation (Inert Atmosphere): Inside an argon-filled glovebox, weigh 0.05 eq of Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] and 2.0 eq of Potassium Carbonate (K2CO3).

    • Causality: While the morpholine handling requires a fume hood for operator safety, the Pd(0) catalyst requires a glovebox for chemical safety, as it is highly susceptible to oxidative degradation in air.

  • Reagent Mixing: Transfer the Boc-protected (2R)-2-(4-Bromophenyl)morpholine and 1.2 eq of the desired aryl boronic acid into a Schlenk flask.

  • Reaction Execution: Degas a solvent mixture of Toluene/H2O (4:1) via three freeze-pump-thaw cycles. Add the solvent to the Schlenk flask under argon, and heat the biphasic mixture to 90°C for 12 hours.

  • Purification: Cool to room temperature, filter through a pad of Celite to remove precipitated palladium black, concentrate the filtrate, and purify via flash column chromatography.

SynthWorkflow A (2R)-2-(4-Bromophenyl) morpholine B Boc Protection (Amine Masking) A->B Boc2O, Et3N Fume Hood C Suzuki-Miyaura Coupling B->C Ar-B(OH)2, Pd(0) Glovebox Prep D Chiral API Intermediate C->D Deprotection HCl/Dioxane

Figure 2: Synthetic workflow demonstrating amine masking prior to cross-coupling.

Conclusion

Handling (2R)-2-(4-Bromophenyl)morpholine requires a holistic approach that merges toxicological awareness with synthetic strategy. By understanding that its hazards (irritation, toxicity) and its synthetic pitfalls (catalyst poisoning, oligomerization) both stem from the same structural feature—the secondary amine—researchers can design workflows that simultaneously protect the operator and ensure high-yielding chemical transformations.

References

  • "(2R)-2-(4-bromophenyl)
  • "Buchwald–Hartwig amin
  • "Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes.
  • "Product selective reaction controlled by the combination of palladium nanoparticles, continuous microwave irradiation, and a co-existing solid." RSC Publishing.

Protocols & Analytical Methods

Method

Application Note: Strategic Buchwald-Hartwig Amination of (2R)-2-(4-Bromophenyl)morpholine

Executive Summary Morpholine rings are privileged scaffolds in central nervous system (CNS) drug discovery due to their ability to balance lipophilicity and aqueous solubility while maintaining a favorable physiological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Morpholine rings are privileged scaffolds in central nervous system (CNS) drug discovery due to their ability to balance lipophilicity and aqueous solubility while maintaining a favorable physiological pKa (approx. 8.7) ([1]). The chiral building block (2R)-2-(4-Bromophenyl)morpholine is highly valuable for synthesizing complex neuro-active therapeutics. However, functionalizing the aryl bromide via palladium-catalyzed Buchwald-Hartwig amination presents a unique chemoselectivity challenge due to the presence of an unprotected secondary amine on the morpholine ring. This application note details a robust, self-validating protocol for the sequential protection, cross-coupling, and deprotection of this substrate.

Strategic Challenge: The Bifunctional Conundrum

(2R)-2-(4-Bromophenyl)morpholine possesses both an electrophilic site (aryl bromide) and a nucleophilic site (secondary amine). If subjected directly to standard Buchwald-Hartwig conditions, the substrate will undergo uncontrolled intermolecular self-condensation, yielding complex oligomeric mixtures.

The Mechanistic Solution: To ensure the cross-coupling is strictly bimolecular with an exogenous target amine, the inherent nucleophilicity of the morpholine nitrogen must be masked. N-Boc (tert-butyloxycarbonyl) protection is the optimal choice, as it is stable to the strongly basic conditions of the cross-coupling (e.g., NaOtBu or LHMDS) but can be easily cleaved under mild acidic conditions post-amination without affecting the newly formed aniline derivative.

Experimental Workflow

Workflow Step1 1. Protection N-Boc Capping Step2 2. Cross-Coupling Buchwald-Hartwig Step1->Step2 Prevents Oligomerization Step3 3. Deprotection TFA Cleavage Step2->Step3 Installs Target Amine

Fig 1: Three-step workflow to prevent self-condensation during amination.

Mechanistic Causality & Catalyst Selection

The success of the Buchwald-Hartwig amination hinges on the delicate balance of oxidative addition, amine coordination, and reductive elimination. Dialkylbiaryl phosphine ligands have revolutionized this space by preventing catalyst deactivation and promoting challenging reductive eliminations ([2]).

  • Ligand Selection: For coupling with primary amines , tBuBrettPhos is preferred. Its extreme steric bulk prevents the binding of a second equivalent of the primary amine, thereby eliminating the risk of over-arylation (diaryl amine formation) ([3]). If the target nucleophile is a secondary amine , RuPhos is the optimal ligand to overcome the steric hindrance during the amine coordination step ([4]).

  • Base Selection: Sodium tert-butoxide (NaOtBu) is the standard base for rapid deprotonation. However, if the target amine contains sensitive functional groups (e.g., amides or esters), LHMDS acts as an excellent alternative, functioning as a pseudo-protecting group in situ ([5]).

  • Stereochemical Integrity: The chiral center at the C2 position of the morpholine ring lacks an acidic alpha-proton. Consequently, the stereocenter remains entirely intact (no racemization) under these basic cross-coupling conditions.

CatalyticCycle Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition L-Pd(II)(Ar)Br Pd0->OxAdd + Ar-Br AmineCoord Amine Coordination L-Pd(II)(Ar)(NHR) OxAdd->AmineCoord + R-NH2, Base - Base·HBr RedElim Reductive Elimination C-N Bond Formation AmineCoord->RedElim Deprotonation RedElim->Pd0 + Ar-NHR

Fig 2: Pd-catalyzed Buchwald-Hartwig amination cycle highlighting key intermediates.

Quantitative Optimization Data

The following table summarizes the optimization of catalytic conditions for the cross-coupling of N-Boc-(2R)-2-(4-Bromophenyl)morpholine with a model primary and secondary amine.

EntryPrecatalystLigandBaseSolventTarget AmineYield (%)Mechanistic Observation
1Pd2(dba)3tBuBrettPhosNaOtBuToluenePrimary>90Rapid reductive elimination; no over-arylation.
2Pd2(dba)3RuPhosLHMDSTHFSecondary85LHMDS prevents side reactions; high conversion.
3Pd2(dba)3XPhosCs2CO3DioxanePrimary65Slower reaction; trace hydrodehalogenation.
4Pd(OAc)2BINAPNaOtBuToluenePrimary<30Significant homocoupling; poor catalyst stability.

Step-by-Step Protocols

Step 1: N-Boc Protection of (2R)-2-(4-Bromophenyl)morpholine
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2R)-2-(4-Bromophenyl)morpholine (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (Et3N) (1.5 equiv, 15 mmol). Causality: Et3N acts as an acid scavenger to neutralize the trace acidic byproducts and activate the amine.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add Di-tert-butyl dicarbonate (Boc2O) (1.2 equiv, 12 mmol) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup & Validation: Quench with saturated aqueous NaHCO3. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • QC Validation: Perform TLC (Hexanes/EtOAc 7:3). The N-Boc protected product will elute significantly higher (less polar) than the starting material and will only stain with ninhydrin upon aggressive heating.

Step 2: Buchwald-Hartwig Cross-Coupling

Note: The following protocol is optimized for coupling with a primary amine.

  • Preparation: Oven-dry a Schlenk flask and a magnetic stir bar. Transfer into a nitrogen-filled glovebox or utilize strict standard Schlenk techniques.

  • Reagent Loading: Add N-Boc-(2R)-2-(4-Bromophenyl)morpholine (1.0 equiv, 5 mmol), the target primary amine (1.2 equiv, 6 mmol), Pd2(dba)3 (2 mol%, 0.1 mmol), tBuBrettPhos (4.8 mol%, 0.24 mmol), and NaOtBu (1.5 equiv, 7.5 mmol) to the flask.

  • Deoxygenation (Critical): If outside a glovebox, seal the flask with a rubber septum, evacuate, and backfill with ultra-pure N2 three times. Causality: Palladium(0) and electron-rich dialkylbiaryl phosphines are highly susceptible to oxidation. Trace oxygen will irreversibly oxidize the phosphine to a phosphine oxide, instantly killing the catalytic cycle.

  • Solvent Addition: Inject anhydrous, rigorously degassed Toluene (25 mL) via syringe. Causality: Trace water reacts with NaOtBu to form NaOH, which can trigger competitive C-O coupling (phenol formation) instead of the desired C-N bond.

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Causality: Elevated temperatures are required to overcome the activation energy barrier for the reductive elimination step, especially when utilizing sterically demanding ligands.

  • Workup & Validation: Cool the reaction to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via flash column chromatography.

    • QC Validation: LC-MS analysis of the crude mixture should confirm the complete disappearance of the aryl bromide isotopic signature (M and M+2 peaks of equal intensity) and the appearance of the desired product mass.

Step 3: Deprotection to Yield the Free Amine
  • Setup: Dissolve the purified N-Boc aminated intermediate (1.0 equiv, 3 mmol) in anhydrous DCM (30 mL) and cool to 0 °C.

  • Cleavage: Slowly add Trifluoroacetic acid (TFA) (10 equiv, 30 mmol) dropwise.

  • Reaction: Stir at room temperature for 2 hours. Causality: The highly acidic environment protonates the Boc carbonyl, facilitating the elimination of isobutylene gas and carbon dioxide, driving the reaction to completion.

  • Workup: Concentrate the mixture in vacuo to remove excess TFA. Redissolve the residue in DCM and carefully neutralize with saturated aqueous NaHCO3 until the aqueous layer reaches pH 8. Extract with DCM, dry over Na2SO4, and concentrate to yield the final functionalized (2R)-morpholine derivative.

References

  • Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience URL:[Link]

  • Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis Source: PubMed Central (PMC) URL:[Link]

Sources

Application

Application Note: (2R)-2-(4-Bromophenyl)morpholine as a Chiral Building Block in Drug Discovery

Introduction & Scientific Rationale In the landscape of modern medicinal chemistry, the morpholine ring is widely recognized as a "privileged scaffold"[1]. Its incorporation into a molecular framework frequently enhances...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

In the landscape of modern medicinal chemistry, the morpholine ring is widely recognized as a "privileged scaffold"[1]. Its incorporation into a molecular framework frequently enhances aqueous solubility, improves metabolic stability, and finely tunes the basicity of the parent molecule[1]. Specifically, 2-arylmorpholines are prevalent motifs in numerous FDA-approved drugs and bioactive molecules, particularly those targeting the central nervous system (CNS)[2].

The compound (2R)-2-(4-Bromophenyl)morpholine serves as a highly versatile chiral building block. The (2R) stereocenter is often critical for maintaining high binding affinity and stereoselectivity at target receptors, such as the Trace Amine-Associated Receptor 1 (TAAR1) or monoamine transporters[3]. Furthermore, the 4-bromoaryl moiety provides an essential synthetic handle for palladium-catalyzed cross-coupling reactions, enabling the rapid expansion of chemical space during hit-to-lead optimization workflows.

Physicochemical & Structural Properties

Understanding the baseline properties of (2R)-2-(4-Bromophenyl)morpholine is essential for reaction planning, purification, and downstream formulation.

PropertyValue
Chemical Name (2R)-2-(4-Bromophenyl)morpholine
CAS Number (HCl salt) 2708342-23-6[4]
Molecular Formula C₁₀H₁₂BrNO
Molecular Weight 242.11 g/mol (free base)
Appearance White to light yellow solid
Key Structural Features Chiral morpholine ring, 4-bromophenyl moiety

Application 1: Synthesis of Biaryl CNS Modulators via Suzuki-Miyaura Coupling

Causality & Rationale

To explore the structure-activity relationship (SAR) of the aryl region, researchers frequently employ Suzuki-Miyaura cross-coupling. However, the secondary amine of the morpholine ring can coordinate with the palladium catalyst, leading to catalyst poisoning or unwanted Buchwald-Hartwig amination side products. Therefore, a self-validating protocol requires the transient protection of the morpholine nitrogen (typically with a Boc group) prior to the coupling step.

Synthetic_Workflow A (2R)-2-(4-Bromophenyl) morpholine B N-Boc Protection (Boc₂O, Et₃N) A->B C Suzuki Coupling (Ar-B(OH)₂, Pd(dppf)Cl₂) B->C D Boc Deprotection (TFA/DCM) C->D E Chiral Biaryl Morpholine Target D->E

Synthetic workflow for biaryl morpholine derivatives via Suzuki coupling.

Step-by-Step Protocol
  • N-Boc Protection:

    • Procedure: Dissolve (2R)-2-(4-Bromophenyl)morpholine hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.5 eq) and cool the mixture to 0 °C. Dropwise add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq). Stir at room temperature for 4 hours.

    • Validation: Monitor by TLC (Ninhydrin stain). The disappearance of the secondary amine (which stains active purple/pink) confirms complete protection.

  • Suzuki-Miyaura Cross-Coupling:

    • Procedure: In a Schlenk flask, combine the N-Boc protected intermediate (1.0 eq), an arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) in a degassed mixture of 1,4-dioxane/water (4:1). Add Pd(dppf)Cl₂ (0.05 eq) under an inert atmosphere (N₂ or Argon). Heat the reaction mixture at 90 °C for 12 hours.

    • Validation: LC-MS analysis should indicate the mass of the desired biaryl intermediate without any debromination side-products.

  • Deprotection:

    • Procedure: Isolate the biaryl intermediate via silica gel chromatography. Dissolve in DCM and add trifluoroacetic acid (TFA, 10 eq) at 0 °C. Stir for 2 hours. Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the free base biaryl morpholine.

Application 2: N-Derivatization for TAAR1 Agonists

Causality & Rationale

TAAR1 is a G-protein-coupled receptor (GPCR) that plays a crucial role in regulating monoaminergic signaling, making it a prime target for schizophrenia and metabolic disorders[3]. The 2-arylmorpholine core is a validated chemotype for TAAR1 modulators[3]. Modifying the basicity and steric bulk of the morpholine nitrogen via reductive amination allows researchers to fine-tune the ligand's selectivity for TAAR1 over other off-target monoamine receptors (e.g., D2 or 5-HT receptors).

TAAR1_Pathway Ligand 2-Arylmorpholine Derivative Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Agonism Gs Gαs Protein Activation Receptor->Gs cAMP cAMP Accumulation Gs->cAMP PKA PKA Activation cAMP->PKA Effect Modulation of Monoaminergic Signaling PKA->Effect

Mechanism of action for 2-arylmorpholine derivatives targeting TAAR1.

Step-by-Step Protocol
  • Imine Formation:

    • Procedure: Dissolve (2R)-2-(4-Bromophenyl)morpholine (1.0 eq) and the desired aliphatic or aromatic aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation. Stir at room temperature for 1 hour.

  • Reduction:

    • Procedure: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

    • Causality: NaBH(OAc)₃ is specifically chosen over NaBH₄ because it is a milder reducing agent that selectively reduces the transient iminium ion without reducing the unreacted aldehyde, preventing the formation of corresponding alcohols.

    • Stir for 12 hours at room temperature.

  • Workup & Isolation:

    • Procedure: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. Purify via reverse-phase HPLC to obtain the N-alkylated (2R)-2-(4-Bromophenyl)morpholine derivative, ready for in vitro TAAR1 cAMP accumulation assays.

References

  • Title: Iron-Catalyzed Ligand-Enabled Modular Aminative Difunctionalization of Alkenes | Source: ACS Catalysis | URL: [Link][2]

  • Title: Trace amine associated receptor 1 (TAAR1) modulators: a patent review (2010-present) | Source: Expert Opinion on Therapeutic Patents (Taylor & Francis) | URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve enantiomeric excess in (2R)-2-(4-Bromophenyl)morpholine synthesis

Welcome to the Process Chemistry Support Center . This portal is designed for researchers, scientists, and drug development professionals facing challenges in the asymmetric synthesis and chiral resolution of (2R)-2-(4-B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center . This portal is designed for researchers, scientists, and drug development professionals facing challenges in the asymmetric synthesis and chiral resolution of (2R)-2-(4-Bromophenyl)morpholine .

The morpholine ring is a privileged pharmacophore in medicinal chemistry, known for improving aqueous solubility and metabolic stability[1]. However, establishing the stereocenter adjacent to the oxygen atom (the 2-position) is notoriously challenging due to the sterically congested environment and the electron-rich properties of morpholine precursors[2].

Below, you will find our diagnostic workflow, troubleshooting knowledge base, and self-validating Standard Operating Procedures (SOPs) to help you achieve >99% enantiomeric excess (ee).

Diagnostic Workflow: Synthetic Strategies for High ee

The diagram below outlines the two primary validated pathways for isolating the (2R)-enantiomer: Catalytic Asymmetric Hydrogenation of a dehydromorpholine precursor and Classical Diastereomeric Resolution of a racemic mixture.

Workflow A Precursor Material 2-(4-Bromophenyl)morpholine B Route A: Asymmetric Hydrogenation (Dehydromorpholine Substrate) A->B Oxidation/Dehydrogenation C Route B: Classical Resolution (Racemic Substrate) A->C Direct Use D Rh-SKP Catalyst (Large Bite Angle) B->D F Chiral Acid Resolution (e.g., D-Tartaric Acid) C->F E Aprotic Solvent (AcOEt / Toluene) D->E H Target Molecule (2R)-2-(4-Bromophenyl)morpholine >99% ee E->H High Yield, High ee G Fractional Crystallization (Thermodynamic Control) F->G G->H Moderate Yield, High ee

Synthetic pathways to enantioenriched (2R)-2-(4-Bromophenyl)morpholine.

Troubleshooting Knowledge Base (FAQs)

Module A: Catalytic Asymmetric Hydrogenation

Q: I am using a standard Rh-based chiral catalyst for the hydrogenation of 2-(4-bromophenyl)dehydromorpholine, but my ee is stuck below 70%. What is causing this? A: The root cause is likely the steric clash between the catalyst ligand and the bulky 4-bromophenyl group at the 2-position. Standard ligands fail to accommodate the congested environment of 2-substituted dehydromorpholines[2]. Solution: Switch to a bisphosphine-rhodium complex bearing a large bite angle , such as the SKP-Rh complex. The wider bite angle creates a highly specific chiral pocket that forces the substrate into a single reactive conformation, enabling quantitative yields and up to 99% ee[3].

Q: My asymmetric hydrogenation reaction showed <5% conversion. I am using the Rh-SKP catalyst in Methanol. Is the catalyst dead? A: The catalyst is likely fine, but your solvent choice is poisoning the reaction. There is a strict causality between solvent coordinating ability and catalyst turnover in this specific system. Coordinating solvents like Methanol (MeOH), Tetrahydrofuran (THF), and Dichloroethane (DCE) competitively bind to the Rhodium center, blocking the enamide substrate from coordinating[2]. Solution: You must use an aprotic, non-coordinating solvent. Ethyl acetate (AcOEt) or Toluene are required for this transformation[2].

Quantitative Data: Solvent Effects on Rh-Catalyzed Hydrogenation Data reflects the hydrogenation of 2-substituted dehydromorpholines using (R,R,R)-SKP-Rh (1.05 mol%), 50 atm H₂, 12 h[2].

SolventCoordinating AbilityConversion (%)Enantiomeric Excess (ee %)
Ethyl Acetate (AcOEt) Low>99 94 – 99
Toluene Low8592
Dichloroethane (DCE) Moderate< 5N/A
Methanol (MeOH) High< 5N/A
Tetrahydrofuran (THF) High< 5N/A
Module B: Classical Chiral Resolution

Q: I am attempting a classical resolution of racemic 2-(4-bromophenyl)morpholine using chiral acids, but the precipitated salt has a low Diastereomeric Ratio (dr). How do I improve this? A: Low dr in the first crop of crystals is usually caused by kinetic trapping (crashing out) rather than thermodynamic crystallization[4]. If the solution is cooled too rapidly, the more soluble diastereomer co-precipitates. Solution: Implement a controlled cooling ramp (e.g., 0.5°C/min) and introduce seeding . Add a few milligrams of pure (2R)-2-(4-bromophenyl)morpholine D-tartrate salt when the solution reaches the metastable zone. This forces the crystallization to follow the thermodynamic pathway, drastically improving the ee of the first crop.

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in In-Process Controls (IPCs) to verify success before proceeding to the next step.

SOP 1: Asymmetric Hydrogenation via Rh-SKP Catalysis

Objective: Synthesize (2R)-2-(4-Bromophenyl)morpholine from its dehydromorpholine precursor with >95% ee.

  • Preparation (Glovebox): Inside an argon-filled glovebox, charge a stainless-steel autoclave with 2-(4-bromophenyl)dehydromorpholine (1.0 equiv) and the [Rh(COD)((R,R,R)-SKP)]BF₄ catalyst (1.05 mol%)[2].

  • Solvent Addition: Add anhydrous, degassed Ethyl Acetate (AcOEt) to achieve a substrate concentration of 0.1 M. Causality check: Ensure no trace alcohols or ethers are present in the solvent line, as they will arrest catalysis.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and purge the system with H₂ gas three times. Pressurize the vessel to 50 atm H₂[2].

  • Reaction: Stir the mixture at room temperature (25°C) for 12 hours.

  • IPC Validation 1 (Conversion): Vent the H₂ gas safely. Take a 50 µL aliquot, evaporate the solvent, and analyze via ¹H NMR. Validation: The disappearance of the vinylic proton signal confirms >99% conversion. If conversion is <90%, repressurize and stir for an additional 12 hours.

  • IPC Validation 2 (Enantiomeric Excess): Pass a sample through a short silica plug to remove the Rh catalyst. Analyze the filtrate via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase). Validation: The chromatogram must show an ee of >95% before proceeding to scale-up or downstream deprotection.

SOP 2: Classical Resolution via D-Tartaric Acid

Objective: Resolve racemic 2-(4-Bromophenyl)morpholine to achieve >99% ee via diastereomeric salt formation.

  • Salt Formation: Dissolve racemic 2-(4-bromophenyl)morpholine (1.0 equiv) in boiling absolute ethanol (10 mL/g). In a separate flask, dissolve D-(-)-tartaric acid (1.0 equiv) in boiling absolute ethanol (5 mL/g).

  • Mixing & Seeding: Slowly add the hot tartaric acid solution to the morpholine solution under vigorous stirring. Allow the mixture to cool to 60°C. Add 0.1% w/w of enantiopure (2R)-salt seeds.

  • Controlled Crystallization: Program the heating mantle/bath to cool from 60°C to 20°C at a rate of exactly 0.5°C/min. Stir gently for 4 hours at 20°C.

  • Filtration: Filter the resulting white crystals and wash with ice-cold ethanol.

  • IPC Validation 1 (Optical Rotation): Take a small sample of the mother liquor and measure its optical rotation. Validation: The mother liquor should be strongly enriched in the (2S)-enantiomer (opposite rotation of the target), confirming successful partition.

  • Recrystallization (If necessary): If the ee of the free base (checked via chiral HPLC) is <99%, perform one additional recrystallization of the salt from boiling ethanol.

  • Basification: Suspend the highly pure diastereomeric salt in water and adjust the pH to 10-11 using 2M NaOH. Extract three times with Dichloromethane (DCM).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure (2R)-2-(4-Bromophenyl)morpholine.

References

  • Benchchem. (2S)-2-(4-Bromophenyl)morpholine hydrochloride - Benchchem.
  • Benchchem. 2-(2-Chloro-6-methoxyphenyl)morpholine - Benchchem.
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science (RSC Publishing).
  • Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - DOI:10.1039/D1SC04288B. Chemical Science (RSC Publishing).

Sources

Optimization

Overcoming low yield in (2R)-2-(4-Bromophenyl)morpholine crystallization

Welcome to the Technical Support Center for the crystallization and chiral resolution of (2R)-2-(4-Bromophenyl)morpholine . As a chiral building block with a flexible morpholine ring and a bulky bromophenyl substituent,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and chiral resolution of (2R)-2-(4-Bromophenyl)morpholine .

As a chiral building block with a flexible morpholine ring and a bulky bromophenyl substituent, this compound is notorious for crystallization challenges. Researchers frequently encounter liquid-liquid phase separation (LLPS, commonly known as "oiling out") and poor mass recovery during diastereomeric salt resolution. This guide provides mechanistic insights, actionable troubleshooting steps, and validated protocols to help you achieve high-yield, high-purity crystalline products.

Part 1: Mechanistic Troubleshooting FAQs

Q1: Why does my (2R)-2-(4-Bromophenyl)morpholine oil out instead of crystallizing, and how does this destroy my yield? A: Oiling out (LLPS) is a kinetic phenomenon that occurs when a supersaturated solution separates into a solute-rich liquid phase (an emulsion) rather than a solid crystalline phase[1]. For flexible small molecules like morpholine derivatives, the integration of solute molecules into a rigid crystal lattice is kinetically hindered[2]. If you cool the reactor too quickly, the system bypasses the Metastable Zone Width (MSZW) and crosses the binodal curve into a miscibility gap[2][3].

When this happens, the oil droplets randomly arrange and eventually solidify spontaneously. This spontaneous solidification bypasses the slow, selective particle growth needed for chiral resolution, leading to agglomeration, severe impurity entrapment, and a massive drop in the yield of the pure enantiomer[1][4].

Q2: During diastereomeric salt resolution, I am getting an excellent enantiomeric excess (ee > 98%) but my yield is below 20%. How can I improve mass recovery? A: In classical chiral resolution, there is a fundamental thermodynamic trade-off between yield and enantiomeric excess; however, it is generally easier to optimize a low yield/high ee system than the reverse[5]. A low yield indicates that your target diastereomeric salt is too soluble in the mother liquor. To fix this, you must alter the thermodynamics of your solvent system. Shifting from a single "strong" solvent (e.g., pure methanol) to a binary mixture (e.g., methanol/water) decreases the solubility of the target salt[4][5]. Additionally, you can utilize chiral additives, such as chiral ionic liquids (CILs), which selectively inhibit the nucleation of the undesired enantiomer, allowing you to drive the crystallization to lower temperatures (higher supersaturation) without sacrificing ee[6].

Q3: What is the optimal seeding strategy to prevent oiling out and maximize yield? A: Seeding is the most effective antidote to LLPS because it provides an immediate surface area for secondary nucleation, allowing the system to consume supersaturation via crystal growth rather than oil droplet formation[3][7]. The critical factor is timing. Seeds must be added exactly halfway into the MSZW[2]. If added too early (near the solubility curve), the seeds will dissolve. If added too late, the system may have already phase-separated into an oil[2].

Part 2: Visualizing the Crystallization Pathways

G A Supersaturated Solution (2R)-2-(4-Bromophenyl)morpholine B Rapid Cooling / High Supersaturation A->B Kinetically hindered D Controlled Cooling & Seeding in MSZW A->D Thermodynamic control C Liquid-Liquid Phase Separation (Oiling Out) B->C F Agglomeration & Impurity Entrapment C->F Spontaneous solidification E Secondary Nucleation & Crystal Growth D->E G High Yield & High Purity Crystals E->G Optimal solute integration

Fig 1. Crystallization pathways showing oiling out vs. controlled seeded growth.

G A Racemic 2-(4-Bromophenyl)morpholine + Chiral Resolving Agent B Dissolution in Binary Solvent (e.g., EtOH/H2O) A->B C Cool to MSZW Midpoint B->C D Seed with (2R)-Diastereomeric Salt C->D E Isothermal Aging (1-2h) D->E F Slow Cooling to 5°C E->F G Filtration & Base Wash F->G H Pure (2R)-Enantiomer (High Yield & ee) G->H

Fig 2. Workflow for high-yield diastereomeric salt resolution via controlled seeding.

Part 3: Quantitative Data & Solvent Selection

To optimize your yield, you must balance solvent polarity to keep the system out of the miscibility gap while ensuring the solubility of the target salt is low enough to precipitate efficiently.

Table 1: Troubleshooting Matrix for (2R)-2-(4-Bromophenyl)morpholine Crystallization

ObservationRoot CauseMechanistic ExplanationCorrective Action
Emulsion formation (Oiling out) High supersaturation / Rapid coolingSolute separates into a liquid phase (LLPS) because lattice integration is kinetically slower than phase separation.Reduce cooling rate to <0.2 °C/min; add 1-3 wt% seeds halfway into the MSZW.
Low Yield, High ee High solubility in solventThe target diastereomeric salt remains dissolved due to an overly strong solvent system.Switch to a binary solvent system (e.g., add water or heptane) to decrease solubility.
High Yield, Low ee Co-precipitation / Rapid nucleationBoth diastereomers precipitate simultaneously due to excessive thermodynamic driving force.Increase final isolation temperature; optimize resolving agent equivalents (0.5 to 0.75 eq).

Table 2: Solvent System Effects on Resolution Efficiency

Solvent SystemPolarity / StrengthLLPS (Oiling Out) RiskExpected Outcome
Pure MethanolHighLowLow yield, High ee
Methanol / Water (80:20)ModerateModerateHigh yield, High ee (Optimal)
Ethanol / Hexane (50:50)LowHighHigh yield, Low ee (Severe oiling out risk)

Part 4: Validated Experimental Protocols

Protocol A: Anti-Oiling Out Cooling Crystallization Workflow

This protocol is a self-validating system designed to bypass LLPS through precise supersaturation control and slurry aging.

  • MSZW Determination: Utilize in situ monitoring (e.g., FBRM or EasyViewer) to determine the clear point (solubility curve) and cloud point (nucleation curve) of your specific (2R)-2-(4-Bromophenyl)morpholine salt in the chosen solvent[2].

  • Dissolution: Dissolve the crude mixture in an 80:20 Methanol/Water mixture at 5 °C above the established clear point. Ensure complete dissolution.

  • Controlled Cooling: Cool the reactor at a strict rate of 0.1 to 0.2 °C/min until the internal temperature reaches the exact midpoint of the MSZW.

  • Seeding: Introduce 1-3 wt% of highly pure (2R)-2-(4-Bromophenyl)morpholine seed crystals. Note: Suspend the seeds in a small amount of anti-solvent prior to addition to prevent localized dissolution[3].

  • Isothermal Slurry Aging: Hold the temperature constant for 1.5 to 2 hours. This maturation process allows the seed bed to consume the supersaturation, growing the crystals and widening the gap between the operating concentration and the LLPS boundary[3].

  • Final Cooling: Resume cooling at 0.1 °C/min to the final isolation temperature (typically 0–5 °C).

  • Isolation & Validation: Filter the suspension and wash with cold anti-solvent.

    • Validation Step: Analyze the mother liquor via HPLC to confirm target depletion (validating yield). Analyze the isolated crystals via Chiral HPLC (for ee) and XRPD (to ensure polymorphic purity and absence of amorphous oil-derived domains)[3].

Protocol B: Diastereomeric Salt Resolution with Chiral Additives

Use this when standard resolution yields are unacceptably low.

  • Preparation: Prepare a stock solution of racemic 2-(4-Bromophenyl)morpholine in Methanol (50 mg/mL)[5].

  • Resolving Agent Addition: Add 0.75 equivalents of the chosen chiral acid (e.g., L-Tartaric acid) dissolved in water[5].

  • Additive Integration: Add 5-7 wt% of a compatible Chiral Ionic Liquid (CIL) to the solvent matrix. The CIL acts to thermodynamically inhibit the nucleation of the undesired (2S)-salt, artificially widening the MSZW for the (2R)-salt[6].

  • Crystallization: Follow the cooling and seeding parameters outlined in Protocol A.

  • Salt Breakage: Suspend the isolated, high-ee salt in Dichloromethane (DCM) and wash with 1M NaOH until the aqueous layer pH is >10. Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the pure (2R)-2-(4-Bromophenyl)morpholine free base.

References

  • Oiling Out in Crystallization - Mettler Toledo. mt.com.[Link]

  • The Problem of Oiling Out in Chemical Process Development - KiloMentor. blogspot.com.[Link]

  • Oiling Out in Crystallization - Mettler Toledo. mt.com.[Link]

  • Experimental investigation and prediction of oiling out during crystallization process. researchgate.net.[Link]

  • Crystallization Resolution of a Racemic Compound (R,S)-Sulpiride Promoted by Chiral Ionic Liquids: Insight into the Effect on Selective Nucleation - ACS Publications. acs.org.[Link]

  • High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors - ACS Publications. acs.org.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of (2R)-2-(4-Bromophenyl)morpholine

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing the morpholine scaffold for its favorable pharmacokinetic properties, such as its ability to cross the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you are likely utilizing the morpholine scaffold for its favorable pharmacokinetic properties, such as its ability to cross the blood-brain barrier and its balanced lipophilic-hydrophilic profile [1]. However, the addition of a bulky, halogenated substituent in (2R)-2-(4-Bromophenyl)morpholine significantly alters these properties, often leading to frustrating precipitation events during assays or formulation.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve these solubility issues.

Part 1: Physicochemical Profiling

Before troubleshooting, it is critical to understand the causality of the precipitation. The morpholine nitrogen is a secondary amine, making the molecule a weak base. While the unsubstituted morpholine ring is highly water-soluble, the 4-bromophenyl group drives up the partition coefficient (LogP) and crystal lattice energy[3]. Consequently, the free base form is practically insoluble in neutral or basic aqueous media.

Table 1: Estimated Physicochemical Properties of (2R)-2-(4-Bromophenyl)morpholine

PropertyValue / EstimateImpact on Solubility
Molecular Weight 242.11 g/mol Moderate size; not the primary barrier to solubility.
LogP (Octanol/Water) ~2.5 - 2.8Highly lipophilic; drives poor aqueous solubility of the free base.
pKa (Conjugate Acid) ~7.8 - 8.0At pH 7.4, the compound is only partially protonated, leading to precipitation.
Aqueous Solubility (Free Base) < 0.1 mg/mL (pH > 8.0)Requires co-solvents or complexation for neutral/basic assays.
Aqueous Solubility (HCl Salt) > 10.0 mg/mL (pH < 6.0)Highly soluble; preferred for high-concentration aqueous stocks.
Part 2: Frequently Asked Questions & Troubleshooting Protocols
FAQ 1: Why does my compound precipitate when I dilute my DMSO stock into a pH 7.4 assay buffer?

The Causality: This is a classic "solvent-shift" precipitation. The free base is highly soluble in DMSO. However, when diluted into a pH 7.4 buffer, the DMSO diffuses rapidly into the water. Because the compound's pKa is near 7.8, a significant fraction of the molecules remain unprotonated (neutral) at pH 7.4. The sudden increase in aqueous polarity forces the lipophilic 4-bromophenyl groups to aggregate, overcoming the solvation energy and causing rapid nucleation.

The Solution: In Situ Salt Formation. By converting the free base to a hydrochloride (HCl) salt, you fully protonate the morpholine nitrogen. This drastically increases the molecule's polarity, allowing ion-dipole interactions with water to outcompete the crystal lattice energy.

Protocol: Step-by-Step In Situ HCl Salt Formation

  • Weighing: Weigh 24.2 mg of (2R)-2-(4-Bromophenyl)morpholine free base (0.1 mmol) into a glass vial.

  • Suspension: Add 800 µL of sterile, distilled water (diH2O). The compound will float or form a cloudy suspension.

  • Acidification: Add exactly 100 µL of 1.0 N HCl (0.1 mmol, 1 molar equivalent).

  • Agitation: Vortex vigorously or sonicate in a water bath for 5 minutes.

  • Volume Adjustment: Once the solution clears, add diH2O to reach a final volume of 1.0 mL. This yields a 100 mM aqueous stock.

  • Self-Validating Check: The system is self-validating; the transition from a turbid suspension to a completely transparent, colorless liquid confirms successful salt formation. If micro-crystals persist, add a 5% molar excess of HCl (5 µL) and re-sonicate.

FAQ 2: I need to dose animals at physiological pH (7.4) where the salt form might precipitate or cause injection site necrosis. What are my options?

The Causality: Administering an acidic salt solution (pH < 6) intravenously or subcutaneously can cause tissue irritation. If you buffer the salt solution back to pH 7.4, the compound will revert to the free base and precipitate. To maintain solubility at physiological pH without organic solvents, you must shield the hydrophobic 4-bromophenyl moiety from the aqueous environment [2].

The Solution: Cyclodextrin Complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that encapsulates the lipophilic bromophenyl ring, while its hydrophilic exterior maintains excellent aqueous solubility.

Protocol: Step-by-Step HP-β-CD Inclusion Complexation

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in 50 mM Phosphate Buffered Saline (PBS), pH 7.4.

  • Drug Addition: Add the (2R)-2-(4-Bromophenyl)morpholine free base directly to the cyclodextrin solution (target concentration: 2-5 mg/mL).

  • Equilibration: Stir the suspension continuously on a magnetic stir plate at room temperature for 12 to 24 hours. Do not heat, as inclusion complexation is generally an exothermic process; heating will shift the equilibrium toward the uncomplexed state.

  • Filtration: Pass the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

  • Self-Validating Check: The absence of resistance during filtration and a clear filtrate indicate successful complexation. Quantify the exact final concentration of the filtrate using HPLC or UV-Vis spectroscopy.

FAQ 3: Cyclodextrins interfere with my specific biochemical assay. How can I formulate this using co-solvents?

The Causality: When complexation is not viable, you must lower the dielectric constant of the aqueous vehicle using miscible organic co-solvents. A combination of DMSO (for primary solubilization) and PEG400 (to prevent precipitation upon aqueous dilution) is highly effective.

Protocol: Step-by-Step Co-solvent Formulation (10% DMSO / 40% PEG400 / 50% Saline)

  • Primary Solubilization: Dissolve the compound in 100% DMSO to create a highly concentrated stock (e.g., 50 mg/mL).

  • Vehicle Mixing: In a separate sterile vial, mix 40 parts PEG400 with 50 parts 0.9% Saline. Vortex until completely homogenous.

  • Dropwise Addition (Critical Step): Place the PEG/Saline mixture on a vortex mixer. While vortexing continuously, add 10 parts of the DMSO stock dropwise.

  • Self-Validating Check: Continuous vortexing during dropwise addition prevents localized pooling of the aqueous phase, which would otherwise trigger irreversible nucleation. The final solution must remain optically clear.

Part 3: Formulation Decision Workflow

Use the following logical workflow to determine the optimal solubilization strategy based on your experimental constraints.

SolubilityWorkflow Start Target Application for (2R)-2-(4-Bromophenyl)morpholine InVitro In Vitro Assay (Cellular/Biochemical) Start->InVitro InVivo In Vivo Dosing (Animal Models) Start->InVivo Stock Need High Conc. Stock? InVitro->Stock Buffer Direct Buffer Dilution InVitro->Buffer Tolerability Tolerability / Toxicity Constraints? InVivo->Tolerability DMSO Use 100% DMSO (Dilute <1% final) Stock->DMSO Salt Form HCl Salt (pH < 6.0) Buffer->Salt Cosolvent Co-solvent System (e.g., 10% DMSO / 40% PEG400) Tolerability->Cosolvent Low Cyclodextrin Cyclodextrin Complexation (20% HP-β-CD) Tolerability->Cyclodextrin High

Decision tree for selecting the optimal solubilization strategy for (2R)-2-(4-Bromophenyl)morpholine.

References
  • Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: ACS Chemical Neuroscience (2021) URL: [Link]

  • Title: Solubility Enhancement Strategies for Poorly Soluble Drugs: Recent Trends Source: Journal of Drug Delivery and Therapeutics (2026) URL: [Link]

  • Title: Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups Source: International Journal of Molecular Sciences (2022) URL: [Link]

Optimization

Technical Support Center: Recrystallization of (2R)-2-(4-Bromophenyl)morpholine

Prepared by: Gemini, Senior Application Scientist This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful recrystallization of (2R)-2-(4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for the successful recrystallization of (2R)-2-(4-Bromophenyl)morpholine. We will explore solvent selection strategies, detailed experimental protocols, and a troubleshooting guide in a question-and-answer format to address common challenges encountered during the purification process.

The Importance of Purity

(2R)-2-(4-Bromophenyl)morpholine is a heterocyclic compound whose utility in medicinal chemistry and materials science is highly dependent on its stereochemical and chemical purity.[1] Recrystallization is a critical purification technique used to remove impurities from solid organic compounds, leveraging differences in solubility to achieve a highly ordered crystalline final product.[2][3] A successful recrystallization not only enhances purity but also influences critical downstream parameters such as biological activity, reaction kinetics, and solid-state properties.

Frequently Asked Questions (FAQs)
Q1: How do I select the best organic solvent for recrystallizing (2R)-2-(4-Bromophenyl)morpholine?

Answer: The ideal solvent is one in which the compound is highly soluble at an elevated temperature but poorly soluble at room or lower temperatures.[3][4] This temperature-dependent solubility differential is the driving force for crystal formation upon cooling.

Causality Behind Solvent Selection: The structure of (2R)-2-(4-Bromophenyl)morpholine features a moderately polar morpholine ring (containing both ether and secondary amine functionalities) and a larger, non-polar 4-bromophenyl group. This dual nature suggests that solvents of intermediate polarity, such as alcohols, are excellent starting points.[5] For this specific class of compounds, ethanol and isopropanol are frequently effective.[1][6]

A systematic approach involves small-scale solubility tests with a variety of candidate solvents.[7]

Data Presentation: Candidate Solvents for Recrystallization

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Isopropanol (IPA) 82.6Polar ProticOften an ideal choice. Good solubility when hot, poor solubility when cold for many aryl-morpholine derivatives.[1][6]
Ethanol 78.4Polar ProticSimilar to IPA, a very strong candidate. May be slightly too good a solvent, potentially requiring cooling in an ice bath for maximum yield.[1][2]
Ethyl Acetate 77.1Polar AproticA moderately polar solvent that can be effective.[8] May require a co-solvent.
Toluene 111Non-polarCan be effective if impurities are significantly more polar than the target compound. Its high boiling point provides a large temperature gradient for crystallization.[1]
Ethanol/Water VariableMixed PolarityA powerful two-solvent system. The compound is dissolved in the minimum amount of hot ethanol (the "good" solvent), and water (the "anti-solvent") is added dropwise until turbidity appears, which is then cleared by adding a few more drops of hot ethanol.[4]
Acetone/Water VariableMixed PolaritySimilar to the ethanol/water system, this pair can be highly effective for inducing crystallization.[4]
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Recommended: Isopropanol)

This method is preferred for its simplicity and effectiveness when a suitable single solvent is identified.

Methodology:

  • Dissolution: Place the crude (2R)-2-(4-Bromophenyl)morpholine in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a small volume of isopropanol.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol in small portions until the solid completely dissolves at or near the boiling point. Crucially, use the minimum amount of hot solvent necessary to achieve a saturated solution. [9][10]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This must be done quickly to prevent premature crystallization.[9]

  • Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[5][9]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-30 minutes to maximize the precipitation of the product.[7][9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.[10][11] Using cold solvent minimizes the loss of the desired product.

  • Drying: Dry the crystals under vacuum to remove residual solvent. The product is considered dry when it reaches a constant weight.[10]

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization (Example: Ethanol/Water)

This method is useful when no single solvent provides the ideal solubility profile.[9]

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While keeping the solution hot and stirring, add water (the "anti-solvent") dropwise until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[6]

  • Clarification: Add a few drops of hot ethanol until the solution becomes clear again.

  • Cooling & Isolation: Follow steps 4 through 8 from the Single-Solvent Recrystallization protocol, using an ice-cold ethanol/water mixture for the final wash.

Mandatory Visualization: Workflows

Recrystallization_Workflow start Start: Crude Solid solv_select 1. Select Solvent System (e.g., Isopropanol) start->solv_select dissolve 2. Dissolve in Minimum Boiling Solvent solv_select->dissolve check_impurities Insoluble Impurities? dissolve->check_impurities hot_filter 3. Hot Gravity Filtration check_impurities->hot_filter Yes cool 4. Slow Cooling to Room Temperature check_impurities->cool No hot_filter->cool ice_bath 5. Cool in Ice Bath cool->ice_bath vac_filter 6. Vacuum Filtration ice_bath->vac_filter wash 7. Wash with Ice-Cold Solvent vac_filter->wash dry 8. Dry to Constant Weight wash->dry end_product Pure Crystalline Product dry->end_product

Caption: General workflow for single-solvent recrystallization.

Troubleshooting Guide
Q2: I've added the hot solvent, but no crystals are forming upon cooling. What's wrong?

Answer: This is a very common issue and typically points to one of two causes:

  • Too much solvent was used: This is the most frequent reason for crystallization failure.[12] The solution is not saturated, so the solubility limit is not reached even upon cooling.

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration.[13] Then, attempt to cool the solution again.

  • The solution is supersaturated: Sometimes, crystal growth needs a nucleation site to begin.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the air-solvent interface with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]

    • Solution 2 (Seeding): If you have a small crystal of the pure product, add it to the solution (a "seed crystal"). This provides a template for further crystal growth.[12][14]

Q3: My compound "oiled out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-5% more) to slightly decrease the saturation point.[12][13] Allow the solution to cool much more slowly. Insulating the flask by placing it on a cork ring or paper towels can help.[13]

  • Solution 2: Consider using a different solvent system. Oiling out is sometimes more prevalent with certain solvents or when the compound has significant impurities that depress its melting point.

Q4: The yield of my recrystallized product is very low. How can I improve it?

Answer: Low yield is often a trade-off for high purity. However, significant losses can be minimized.

  • Cause 1: Using too much solvent. As described in Q2, excess solvent will keep more of your product dissolved in the mother liquor.[11][13]

    • Solution: Use the absolute minimum amount of hot solvent required for dissolution.

  • Cause 2: Insufficient cooling. If the solution is not cooled thoroughly, a significant amount of the compound may remain dissolved.

    • Solution: Ensure the flask is cooled in an ice bath for an adequate amount of time (at least 15-30 minutes) before filtration.[7]

  • Cause 3: Washing with warm or excessive solvent. Washing the collected crystals with solvent that is not ice-cold, or using too much of it, will dissolve some of your product.[10]

    • Solution: Always use a minimal amount of ice-cold solvent for the wash step.

  • Solution (Advanced): Second Crop Crystallization. You can recover more material by taking the filtrate (mother liquor), concentrating it by boiling off some solvent, and cooling it again to obtain a "second crop" of crystals.[15] Note that this second crop may be less pure than the first.[15]

Q5: My final product is colored, but it should be colorless. What happened?

Answer: This indicates the presence of colored, soluble impurities that have co-crystallized with your product.

  • Solution: The most common way to address this is by using activated charcoal (decolorizing carbon).

    • Dissolve the crude or colored product in the minimum amount of hot solvent.

    • Add a very small amount (e.g., the tip of a spatula) of activated charcoal to the hot solution.

    • Swirl the hot mixture for a few minutes. The colored impurities will adsorb to the surface of the carbon.

    • Perform a hot gravity filtration to remove the charcoal.[9][11] The resulting filtrate should be colorless and can then be cooled to induce crystallization.

Troubleshooting_Flowchart start Problem After Cooling prob1 No Crystals Form start->prob1 prob2 Compound 'Oiled Out' start->prob2 prob3 Low Yield start->prob3 sol1a Solution: 1. Boil off some solvent 2. Re-cool prob1->sol1a Cause: Too much solvent sol1b Solution: 1. Scratch inner surface 2. Add seed crystal prob1->sol1b Cause: Supersaturation sol2 Solution: 1. Re-heat to dissolve 2. Add more solvent (1-5%) 3. Cool very slowly prob2->sol2 sol3a Check: - Used min. hot solvent? - Cooled in ice bath? - Washed with min. cold solvent? prob3->sol3a sol3b Advanced: Collect second crop from mother liquor sol3a->sol3b

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns of (2R)-2-(4-Bromophenyl)morpholine: A Comparative Guide

(2R)-2-(4-Bromophenyl)morpholine is a critical chiral scaffold frequently utilized in the development of CNS-active agents, including [1]. In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing this compo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

(2R)-2-(4-Bromophenyl)morpholine is a critical chiral scaffold frequently utilized in the development of CNS-active agents, including [1]. In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing this compound from its positional isomers and halogenated analogs is paramount. Mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI), serves as the gold standard for this structural elucidation.

Mechanistic Causality of Fragmentation

The fragmentation of (2R)-2-(4-Bromophenyl)morpholine is governed by the interplay between the morpholine ring's heteroatoms (nitrogen and oxygen) and the electron-withdrawing nature of the 4-bromophenyl group.

  • Isotopic Signature as a Built-in Tracer: Bromine exists naturally as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio. This produces a highly diagnostic doublet for the [M+H]+ at m/z 242.0 and 244.0[2]. Any product ion retaining the bromophenyl moiety will preserve this ~1:1 doublet, allowing analysts to immediately differentiate aromatic fragments from aliphatic morpholine-derived losses[2].

  • Heteroatom-Directed Cleavage: The morpholine ring typically undergoes inductive cleavage (i-cleavage) initiated by the protonated secondary amine. However, substitution at the C2 position adjacent to the oxygen atom shifts the fragmentation bias. The dominant pathways involve the loss of neutral formaldehyde (CH 2​ O, -30 Da) and ethylene oxide (C 2​ H 4​ O, -44 Da) via [3].

  • Alpha-Cleavage: Cleavage of the bond between the morpholine C2 and the aromatic ring yields the bromophenyl cation ( [C6​H4​Br]+ ) at m/z 155/157. The stability of this conjugated cation makes it a prominent peak at higher collision energies[3].

Comparative MS/MS Profiling

To objectively evaluate the diagnostic utility of these fragmentation patterns, we compare (2R)-2-(4-Bromophenyl)morpholine against two challenging alternatives: its positional isomer, 3-(4-Bromophenyl)morpholine, and a structural analog, 2-(4-Chlorophenyl)morpholine. The shift in substitution from C2 to C3 fundamentally alters the fragmentation pathways, as observed in related [4].

Table 1: Comparative ESI+ MS/MS Fragmentation Data

Feature / Fragment(2R)-2-(4-Bromophenyl)morpholine3-(4-Bromophenyl)morpholine2-(4-Chlorophenyl)morpholine
Precursor Ion [M+H]+ m/z 242 / 244 (1:1 ratio)m/z 242 / 244 (1:1 ratio)m/z 198 / 200 (3:1 ratio)
Primary Neutral Loss -30 Da (CH 2​ O), m/z 212/214-31 Da (CH 3​ NH 2​ ), m/z 211/213-30 Da (CH 2​ O), m/z 168/170
Ring Cleavage -44 Da (C 2​ H 4​ O), m/z 198/200-42 Da (C 2​ H 2​ O), m/z 200/202-44 Da (C 2​ H 4​ O), m/z 154/156
Aryl Cation m/z 155 / 157 [C6​H4​Br]+ m/z 155 / 157 [C6​H4​Br]+ m/z 111 / 113 [C6​H4​Cl]+
Diagnostic Utility Strong m/z 198/200 from O-directed cleavageStrong m/z 170/172 from N-directed cleavage3:1 Isotopic pattern confirms Chlorine
Diagnostic Fragmentation Pathways

The logical relationship between the precursor ion and its primary product ions is mapped below. The retention of the bromine isotopic doublet in the primary fragments is a critical self-validating feature of this pathway.

MS_Fragmentation M [M+H]+ m/z 242 / 244 (1:1 Isotopic Ratio) F1 m/z 212 / 214 Loss of CH2O (-30 Da) M->F1 O-directed cleavage F2 m/z 198 / 200 Loss of C2H4O (-44 Da) M->F2 Morpholine ring opening F3 m/z 155 / 157 [C6H4Br]+ Cation M->F3 Alpha-cleavage F4 m/z 76 [C6H4]+ Cation (-Br•) F3->F4 Homolytic Br loss

Proposed ESI+ MS/MS fragmentation pathway for (2R)-2-(4-Bromophenyl)morpholine.

Self-Validating Experimental Protocol

To ensure high-fidelity data acquisition and eliminate false positives from isobaric matrix interferences, the following LC-MS/MS protocol employs a self-validating isotopic checking system[2].

Step-by-Step Methodology:

  • Sample Preparation & Protein Precipitation:

    • Spike 50 µL of biological matrix (e.g., plasma) with 10 µL of an isotopically labeled internal standard (e.g., (2R)-2-(4-Bromophenyl)morpholine-d8, 100 ng/mL). Causality: The heavy-labeled IS co-elutes exactly with the analyte, normalizing matrix effects and validating extraction recovery.

    • Add 150 µL of ice-cold acetonitrile (0.1% formic acid) to precipitate proteins. Vortex for 2 mins, centrifuge at 14,000 x g for 10 mins at 4°C.

  • Chromatographic Separation (UHPLC):

    • Inject 2 µL of the supernatant onto a sub-2 µm C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Use a gradient elution of Mobile Phase A (0.1% Formic Acid in H 2​ O) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Causality: Formic acid provides the necessary protons to ensure efficient [M+H]+ ionization in the ESI source.

  • Electrospray Ionization (ESI+) & Isotopic Pattern Verification:

    • Operate the mass spectrometer in positive ESI mode.

    • Self-Validation Check: Program the acquisition software to monitor both m/z 242.0 and 244.0 precursor ions. The system must automatically calculate the ratio of these peaks. If the ratio deviates from the theoretical 0.95–1.05 range, the peak is flagged as a matrix interference rather than the brominated analyte[2].

  • Collision-Induced Dissociation (CID) & MRM Monitoring:

    • Isolate the precursor ions in Q1. Apply a collision energy (CE) ramp (15–35 eV) using Argon as the collision gas in Q2.

    • Monitor the specific transitions in Q3: m/z 242 198 (quantifier) and m/z 244 214 (qualifier).

References
  • New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. URL:[Link]

  • Structure based discovery of antipsychotic-like TAAR1 agonists. bioRxiv. URL:[Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. URL:[Link]

Sources

Comparative

Validating optical purity of (2R)-2-(4-Bromophenyl)morpholine using polarimetry

Title: Validating the Optical Purity of (2R)-2-(4-Bromophenyl)morpholine: A Comparative Guide to Polarimetry and Orthogonal Techniques Introduction (2R)-2-(4-Bromophenyl)morpholine is a highly valuable chiral building bl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Validating the Optical Purity of (2R)-2-(4-Bromophenyl)morpholine: A Comparative Guide to Polarimetry and Orthogonal Techniques

Introduction

(2R)-2-(4-Bromophenyl)morpholine is a highly valuable chiral building block, frequently utilized in the synthesis of stereospecific pharmaceutical agents such as selective receptor modulators and kinase inhibitors. Because the pharmacological efficacy and safety profiles of these drugs are often strictly tied to a single enantiomer, validating the enantiomeric excess (ee) of the morpholine intermediate is a critical quality control (QC) checkpoint.

While modern analytical laboratories rely heavily on high-resolution chromatographic techniques, polarimetry remains the foundational, high-throughput first-line method for assessing optical purity[1]. As a Senior Application Scientist, establishing a robust analytical workflow requires understanding not just how to run these tests, but why specific techniques are chosen and how they validate one another. This guide objectively compares polarimetry against Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Nuclear Magnetic Resonance (NMR), providing actionable, self-validating protocols for drug development professionals.

Methodological Triage: Selecting the Right Analytical Tool

Before committing resources to an analytical method, it is crucial to align the technique with the specific phase of development and the required sensitivity.

AnalyticalWorkflow Start Synthesized/Isolated (2R)-2-(4-Bromophenyl)morpholine Decision1 Is rapid, bulk optical purity check required? Start->Decision1 Polarimetry Polarimetry (USP <781>) Measure Specific Rotation Decision1->Polarimetry Yes Decision2 Is trace enantiomeric impurity profiling needed? Decision1->Decision2 No Polarimetry->Decision2 Proceed to Orthogonal Validation HPLC Chiral HPLC Direct ee% Quantification Decision2->HPLC Yes NMR Chiral NMR / X-Ray Absolute Configuration Decision2->NMR No / Structural Verification HPLC->NMR Matrix/Impurity Interference

Caption: Workflow for selecting an analytical method for enantiomeric excess (ee) determination.

Polarimetry: The First-Line Validation

Expertise & Causality Polarimetry measures the bulk optical rotation of a chiral sample. For (2R)-2-(4-Bromophenyl)morpholine, the asymmetric carbon at the C2 position of the morpholine ring rotates plane-polarized light. The magnitude and direction of this rotation are intrinsic properties, but they are highly susceptible to environmental variables such as temperature, solvent, and wavelength[2]. Therefore, strict adherence to pharmacopeial standards—such as—is non-negotiable to ensure reproducibility across different laboratories[3].

Self-Validating Protocol To prevent false-positive purity readings caused by solvent birefringence or instrument drift, the following protocol incorporates mandatory internal validation checks:

  • Instrument Calibration (System Suitability): Power on the polarimeter and allow the sodium lamp to stabilize (589 nm, Sodium D-line). Validate the instrument's linearity and accuracy using a NIST-traceable quartz control plate[3]. Causality: The reading must fall within ±0.01° of the certified value to prove the detector's optical alignment is flawless before any sample is introduced.

  • Blanking (Zeroing): Fill a clean, dry 1-dm (100 mm) polarimeter cell with the chosen analytical-grade solvent (e.g., methanol or chloroform). Causality: Solvents can exhibit trace birefringence, and cell windows may have slight optical imperfections. Blanking zeroes the instrument against these specific artifacts, ensuring the measured rotation is exclusively from the chiral analyte[4].

  • Sample Preparation: Accurately weigh 1.000 g of (2R)-2-(4-Bromophenyl)morpholine and dissolve it in exactly 10.0 mL of the blanked solvent in a volumetric flask (concentration c=10 g/100 mL).

  • Measurement: Rinse the cell with a small aliquot of the sample solution to prevent dilution, then fill it. Record the observed optical rotation ( α ) at a strictly controlled temperature of 25 ±0.5 °C[3].

  • Calculation: Compute the specific rotation using [α]D25​=l×cα​ . Calculate the optical purity (% OP) by comparing this value to the literature specific rotation of the enantiopure standard.

Limitation Check: Polarimetry cannot distinguish between a partially racemized sample and a sample contaminated with an optically active impurity[1]. Thus, it must be paired with an orthogonal technique for regulatory submissions.

Chiral HPLC: The Orthogonal Gold Standard

Expertise & Causality While polarimetry provides a rapid bulk assessment, Chiral HPLC physically separates the (R) and (S) enantiomers, allowing for the direct quantification of trace enantiomeric impurities[5]. Separation occurs due to transient, diastereomeric interactions (hydrogen bonding, π−π interactions, and steric hindrance) between the enantiomers and the Chiral Stationary Phase (CSP)[6].

Self-Validating Protocol

  • System Suitability (Racemate Check): Inject a racemic standard of 2-(4-Bromophenyl)morpholine. Adjust the mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) and add a basic modifier like 0.1% Diethylamine (DEA). Causality: The basic morpholine nitrogen can interact with residual acidic silanols on the silica-based CSP, causing severe peak tailing. DEA competitively binds these silanols, ensuring sharp peaks. Baseline resolution ( Rs​≥1.5 ) must be achieved to validate the column's resolving power before analyzing the unknown sample.

  • Blank Injection: Inject the sample diluent. Causality: This verifies the absence of ghost peaks or carryover at the exact retention times of the (R) and (S) enantiomers.

  • Sample Analysis: Inject the (2R)-2-(4-Bromophenyl)morpholine sample.

  • Quantification: Calculate the enantiomeric excess using the integrated peak areas: ee(%)=AreaR​+AreaS​AreaR​−AreaS​​×100 [1]. Regulatory thresholds often require enantiomeric impurities to be controlled below 0.1%[5].

Chiral NMR: Structural and Stereochemical Confirmation

Expertise & Causality In an achiral environment, the (R) and (S) enantiomers of 2-(4-Bromophenyl)morpholine exhibit identical NMR spectra[5]. By introducing a Chiral Solvating Agent (CSA) such as (R)-(-)-mandelic acid or a chiral lanthanide shift reagent (e.g., Eu(hfc)3), diastereomeric complexes are formed in situ. These complexes possess distinct magnetic environments, causing the previously equivalent proton signals (such as the benzylic proton at C2) to split. This method is invaluable when chromatographic standards are unavailable or when confirming the absolute configuration[5].

Comparative Data Synthesis

To facilitate method selection, the following table summarizes the operational parameters and performance metrics of each technique:

Analytical ParameterPolarimetry (USP <781>)Chiral HPLCChiral NMR (with CSA)
Primary Output Net optical rotation / Specific rotationDirect enantiomeric excess (ee%)Diastereomeric ratio / Absolute configuration
Mechanism Bulk rotation of plane-polarized lightTransient diastereomeric interactions with CSPMagnetic non-equivalence in diastereomeric complexes
Sensitivity (LOD/LOQ) Low (Cannot reliably detect <1% impurity)High (Routinely detects 0.1% enantiomeric impurity)Moderate (Struggles below 1-2% impurity)
Sample Destruction Non-destructive (Sample can be recovered)Destructive (Unless using preparative scale)Non-destructive
Throughput & Cost High throughput / Low operational costMedium throughput / High column & solvent costLow throughput / High instrument cost
Interference Susceptibility High (Any optically active impurity skews results)Low (Chromatographic separation isolates impurities)Medium (Signal overlap can complicate integration)

Conclusion

For the rigorous validation of (2R)-2-(4-Bromophenyl)morpholine, a tiered analytical approach is optimal. serves as a robust, high-throughput first-line defense for bulk optical purity, provided rigid calibration and temperature controls are enforced[4]. However, to meet stringent regulatory thresholds and ensure absolute stereochemical fidelity, remains the mandatory orthogonal gold standard[7].

Sources

Validation

X-Ray Crystallography Validation of (2R)-2-(4-Bromophenyl)morpholine Absolute Configuration: A Comparative Guide

As chiral building blocks become increasingly complex, the unambiguous assignment of absolute configuration (AC) is a non-negotiable checkpoint in drug development and synthetic scale-up. (2R)-2-(4-Bromophenyl)morpholine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As chiral building blocks become increasingly complex, the unambiguous assignment of absolute configuration (AC) is a non-negotiable checkpoint in drug development and synthetic scale-up. (2R)-2-(4-Bromophenyl)morpholine (CAS: 2708342-23-6) 1[1] presents a fascinating case study. The presence of the heavy bromine atom structurally primes this molecule for direct AC determination via anomalous dispersion X-ray crystallography.

However, relying on a single analytical vector introduces risk. As a Senior Application Scientist, I advocate for a multi-modal, self-validating approach. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal solution-state techniques—specifically Vibrational Circular Dichroism (VCD)—and provides the mechanistic causality behind the experimental workflows required to validate this morpholine derivative.

The Physics of Causality: Why Bromine Dictates the Workflow

In standard X-ray diffraction of light atoms (C, H, N, O), Friedel's Law holds true: the intensity of a diffracted beam I(hkl) is equal to its inverse I(−h−k−l) . This symmetry makes it impossible to distinguish between enantiomers.

To break Friedel's Law, we must induce anomalous scattering . When the incident X-ray energy approaches the binding energy of an atom's inner electrons, the X-rays are absorbed and re-emitted with a phase shift. Bromine ( Z=35 ) is an exceptional anomalous scatterer.

The Wavelength Dependency: The magnitude of anomalous differences depends heavily on the X-ray wavelength 2[2]. While Molybdenum (Mo K α , λ=0.7107 Å) is standard for routine connectivity, it yields a weak anomalous signal for bromine. By switching to Copper radiation (Cu K α , λ=1.5418 Å), we move closer to Bromine's K-absorption edge. This drastically increases the anomalous scattering factor ( f′′ ), maximizing the intensity differences between Bijvoet pairs and allowing for a highly precise calculation of the Flack Parameter ( x ) .

Comparative Analysis of AC Determination Techniques

While SC-XRD is the gold standard, it is fundamentally limited by the thermodynamic bottleneck of crystal growth. Vibrational Circular Dichroism (VCD) has emerged as a powerful solution-state alternative 3[3]. VCD measures the differential absorption of left and right circularly polarized infrared light, probing the 3D spatial arrangement of bonds without requiring a crystal lattice 4[4].

Quantitative Performance Comparison
ParameterSingle-Crystal XRD (Cu K α )Vibrational Circular Dichroism (VCD)Electronic CD (ECD)NMR (Mosher's Method)
State of Matter Solid (Single Crystal)Solution (e.g., CDCl 3​ )Solution (e.g., MeOH)Solution (e.g., CDCl 3​ )
Sample Requirement ~1–5 mg~10–15 mg< 1 mg~5 mg
Primary Causality Anomalous dispersion of BrDifferential IR absorptionElectronic transitionsDiastereomeric shielding
Self-Validation Metric Flack Parameter uncertainty ( u )IR spectra conformer matchUV-Vis spectral match Δδ sign consistency
Time to Result Days (if crystals exist)1–2 Weeks (due to DFT)DaysDays (requires synthesis)
Key Limitation Requires high-quality crystals Computationally intensiveRequires chromophoresRequires reactive -NH/-OH

Data Synthesis: VCD offers distinct advantages over XRD by eliminating the need for single crystals and tolerating lower enantiomeric purities5[5], making it the perfect orthogonal validation tool for (2R)-2-(4-Bromophenyl)morpholine.

Experimental Workflows: Building Self-Validating Systems

To ensure scientific integrity, a protocol must inherently flag its own failures. Below are the step-by-step methodologies designed with built-in causality checks.

Protocol A: Single-Crystal X-Ray Diffraction (The Primary Standard)

Objective: Determine the AC of (2R)-2-(4-Bromophenyl)morpholine by refining the Flack parameter to x≈0 with an uncertainty u<0.04 2[2].

  • Crystallization (Vapor Diffusion):

    • Action: Dissolve 5 mg of the compound in a minimum volume of dichloromethane (good solvent). Place the open vial inside a sealed chamber containing pentane (antisolvent).

    • Causality: Slow vapor diffusion minimizes rapid nucleation, preventing crystal twinning and lattice defects that would otherwise smear the delicate intensity differences of the Bijvoet pairs.

  • Data Collection (Diffractometry):

    • Action: Mount a pristine crystal (approx. 0.2 x 0.2 x 0.1 mm) on a loop using paratone oil. Cool to 100 K under a nitrogen stream. Irradiate using a Cu K α microfocus source .

    • Causality: Cooling to 100 K reduces thermal motion (Debye-Waller factor), sharpening diffraction spots at high resolution. Cu K α is strictly chosen to maximize the anomalous scattering of the Bromine atom.

  • Structure Solution & Refinement:

    • Action: Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine against F2 using SHELXL.

    • Self-Validation Check: Freely refine the Flack parameter x . If x=0.01±0.02 , the 2R configuration is unequivocally confirmed. If the standard uncertainty u>0.04 , the data lacks the statistical power to assign chirality, and the experiment must be repeated or diverted to Protocol B.

Protocol B: Vibrational Circular Dichroism (Orthogonal Validation)

Objective: Validate the 2R configuration in the solution state by correlating experimental IR/VCD spectra with Density Functional Theory (DFT) calculations.

  • Sample Preparation:

    • Action: Dissolve 12 mg of the compound in 150 μ L of CDCl 3​ . Load into a BaF 2​ cell with a 100 μ m path length.

    • Causality: CDCl 3​ is chosen because it lacks strong mid-IR absorption bands that would obscure the morpholine ring's vibrational modes (1000–1500 cm −1 ).

  • Spectral Acquisition:

    • Action: Acquire IR and VCD spectra simultaneously using an FTIR spectrometer equipped with a Photoelastic Modulator (PEM) optimized for the mid-IR region. Accumulate scans for 4–6 hours.

    • Causality: VCD signals are inherently weak ( ΔA/A≈10−4 ). Long accumulation times are mathematically required to achieve a viable signal-to-noise ratio.

  • Computational Modeling (DFT):

    • Action: Perform a conformational search using Molecular Mechanics, followed by geometry optimization and frequency calculations at the B3LYP/6-311G(d,p) level of theory for the 2R enantiomer.

    • Self-Validation Check: Before looking at the VCD spectrum, overlay the calculated IR spectrum with the experimental IR spectrum. If the IR spectra do not match, the computational conformer ensemble is flawed, and the VCD comparison is void. Only upon a successful IR match can the VCD signs (+/-) be compared to confirm the 2R absolute configuration.

Decision Matrix & Workflow Diagram

To standardize this process across a development pipeline, follow the logical routing depicted below.

AC_Workflow Start Enantiopure Sample (2R)-2-(4-Bromophenyl)morpholine Decision1 Can it form high-quality single crystals? Start->Decision1 XRD_Path Single Crystal X-Ray Diffraction (Anomalous Dispersion) Decision1->XRD_Path Yes VCD_Path Vibrational Circular Dichroism (Solution State) Decision1->VCD_Path No / Orthogonal Validation XRD_Step1 Data Collection (Cu Kα) Targeting Br anomalous signal XRD_Path->XRD_Step1 VCD_Step1 Experimental IR/VCD Measurement (CDCl3 Solution) VCD_Path->VCD_Step1 XRD_Step2 Refinement & Flack Parameter (x ≈ 0, u < 0.04) XRD_Step1->XRD_Step2 Result Absolute Configuration Confirmed (2R-Isomer) XRD_Step2->Result VCD_Step2 DFT Calculation of Conformers & Spectra Match VCD_Step1->VCD_Step2 VCD_Step2->Result

Fig 1: Decision matrix and workflow for absolute configuration validation of chiral molecules.

Conclusion

For (2R)-2-(4-Bromophenyl)morpholine, the presence of the bromine atom heavily skews the analytical preference toward Single-Crystal X-Ray Diffraction using Cu K α radiation . The resulting Flack parameter provides a mathematically rigorous, self-validating proof of absolute configuration. However, modern drug development demands agility; when crystallization fails or orthogonal validation is required by regulatory bodies, Vibrational Circular Dichroism (VCD) serves as the premier, non-destructive solution-state alternative.

By understanding the physical causality behind these techniques—anomalous dispersion versus differential IR absorption—researchers can design robust, failure-resistant analytical workflows.

References

  • Flack, H. D., & Bernardinelli, G. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality. Retrieved from:[Link]

  • Spark904. Absolute configuration of complex chiral molecules. Retrieved from:[Link]

  • Optica Publishing Group. Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Retrieved from: [Link]

  • ResearchGate. Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Retrieved from: [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2r)-2-(4-Bromophenyl)morpholine
Reactant of Route 2
Reactant of Route 2
(2r)-2-(4-Bromophenyl)morpholine
© Copyright 2026 BenchChem. All Rights Reserved.